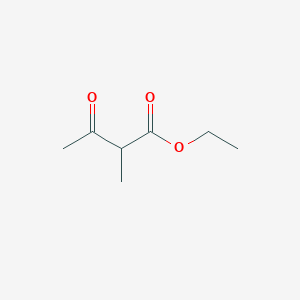










|
REACTION_CXSMILES
|
O=O.[CH3:3]C(C)([O-])C.[K+].[C:9]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].CI>C1COCC1.O>[CH3:3][CH:10]([C:11](=[O:12])[CH3:13])[C:9]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
0.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.18 mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
stirrer was started
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-water bath
|
|
Type
|
WAIT
|
|
Details
|
the reaction was continued at room temperature for further 24 hrs
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction, solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
a rotatory evaporator, and saturated saline
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
DISSOLUTION
|
|
Details
|
to just dissolve the solid
|
|
Type
|
CUSTOM
|
|
Details
|
Organic phase was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
aqueous phase was extracted with a suitable amount of diethyl ether for three times
|
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed well with saturated saline
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
a rotatory evaporator
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)C(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.084 mol | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |